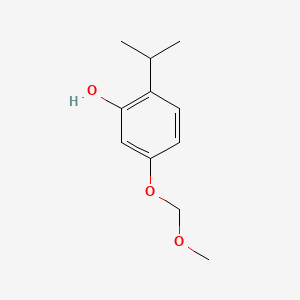
2-Isopropyl-5-(methoxymethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-(methoxymethoxy)phenol is a chemical compound that belongs to the class of monoterpene phenols. It is structurally related to thymol, which is a well-known compound found in thyme essential oil. This compound is known for its potential pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethoxy)phenol typically involves the alkylation of thymol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-(methoxymethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropyl-5-(methoxymethoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antimicrobial and antiseptic activities.
Industry: Used in the formulation of disinfectants and preservatives.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-(methoxymethoxy)phenol involves its interaction with cellular components. It can scavenge free radicals, thereby exhibiting antioxidant activity. The compound may also inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol (2-Isopropyl-5-methylphenol): A well-known monoterpene phenol with similar pharmacological properties.
Carvacrol (2-Methyl-5-(propan-2-yl)phenol): Another monoterpene phenol with strong antimicrobial activity.
Uniqueness
2-Isopropyl-5-(methoxymethoxy)phenol is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
5-(methoxymethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-8(2)10-5-4-9(6-11(10)12)14-7-13-3/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
RFEUXBGFDLMGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)OCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















